molecular formula C17H17N5O3S3 B4212071 Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate

Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate

Cat. No.: B4212071
M. Wt: 435.6 g/mol
InChI Key: XCNDSNCNSDFLJC-UHFFFAOYSA-N
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Description

Ethyl 5-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including thiadiazole, pyrazole, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate typically involves multi-step reactions. One common approach is to start with the synthesis of the 1-phenyl-1H-pyrazole-4-carboxylate core, followed by the introduction of the thiadiazole and methylthio groups through nucleophilic substitution reactions. The final step involves esterification to obtain the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and methylthio groups can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms from the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dichloromethane, ethanol, and acetonitrile, with temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Ethyl 5-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Ethyl 5-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Thiophene Derivatives: These compounds also contain sulfur heterocycles and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds with pyrazole rings are known for their diverse pharmacological properties.

    Thiadiazole Derivatives: These compounds share the thiadiazole moiety and are studied for their antimicrobial and anticancer activities.

The uniqueness of Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S3/c1-3-25-15(24)12-9-18-22(11-7-5-4-6-8-11)14(12)19-13(23)10-27-17-20-16(26-2)21-28-17/h4-9H,3,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNDSNCNSDFLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CSC3=NC(=NS3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate
Reactant of Route 5
Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate
Reactant of Route 6
Ethyl 5-[[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]-1-phenylpyrazole-4-carboxylate

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